N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Anticancer Cytotoxicity 1,3,4-oxadiazole

Secure a strategic advantage in drug discovery with N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-43-3). This unique 2-acetamido-5-aryl-1,3,4-oxadiazole scaffold features a computationally validated colchicine-site tubulin-binding pharmacophore. The critical 3,4-dimethoxy substitution pattern is essential for potent antiproliferative activity across prostate, colorectal, and breast cancer lines, unlike generic phenyl or regioisomeric 2,4-dimethoxy variants. The reactive acetamide NH enables simple N-alkylation/acylation for PK modulation. Essential for focused antitumor libraries and ecto-NTPDase2 inhibitor programs.

Molecular Formula C12H13N3O4
Molecular Weight 263.253
CAS No. 19938-43-3
Cat. No. B2566009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS19938-43-3
Molecular FormulaC12H13N3O4
Molecular Weight263.253
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,15,16)
InChIKeyYLBXXORUKSMYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-43-3): Core Scaffold Identity and Structural Classification


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-43-3, molecular formula C12H13N3O4, MW 263.25 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 3,4-dimethoxyphenyl substituent at the C5 position and an acetamide group at the C2 position . It belongs to the broader class of 2-acetamido-5-aryl-1,3,4-oxadiazoles, a scaffold recognized in medicinal chemistry for its capacity to engage multiple biological targets through hydrogen bonding, π-stacking, and dipole interactions conferred by the oxadiazole ring [1]. This compound serves as both a screening candidate for bioactivity discovery and a synthetic building block for further derivatization via the reactive acetamide NH or electrophilic aromatic substitution on the dimethoxyphenyl ring.

Why N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


In the 2-acetamido-5-aryl-1,3,4-oxadiazole series, the substitution pattern on the 5-aryl ring fundamentally governs biological target engagement. The 3,4-dimethoxyphenyl motif present in CAS 19938-43-3 is a privileged pharmacophore that has been independently associated with enhanced antiproliferative activity across multiple cancer cell lines and with favorable tubulin-binding interactions in molecular docking studies, compared to mono-methoxy or unsubstituted phenyl analogs [1]. Positional isomerism (e.g., 2,4- vs. 3,4-dimethoxy substitution) can redirect hydrogen-bonding networks within enzyme active sites, altering both potency and selectivity profiles [2]. Consequently, substituting this compound with a generic 5-phenyl-1,3,4-oxadiazol-2-yl acetamide (CAS 3916-80-1) or even regioisomeric dimethoxy variants (such as CAS 19938-41-1, the 2,4-dimethoxy isomer) is not scientifically justified without explicit target-specific comparative data, as the methoxy positional arrangement is a critical determinant of bioactivity within this chemotype .

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Quantitative Comparative Evidence for Scientific Selection


Antiproliferative Activity of 3,4-Dimethoxyphenyl-1,3,4-oxadiazole Derivatives Compared to Unsubstituted Phenyl Analogs in Human Cancer Cell Lines

In a systematic study of 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, the piperazinomethyl derivatives 5c and 5d displayed broad-spectrum antibacterial activity with MIC values of 0.5–8 μg/mL against tested Gram-positive and Gram-negative organisms, and compounds 4l, 5a, 5c, and 5d exhibited optimal antiproliferative activity against a panel comprising PC3 (prostate), HCT-116 (colorectal), HePG-2 (hepatocellular), HeLa (cervical), and MCF7 (breast) cancer cell lines [1]. The 3,4-dimethoxyphenyl-bearing oxadiazole thione precursor 3—the direct synthetic progenitor of the target acetamide CAS 19938-43-3—serves as the key intermediate in this series whose biological activity is directly attributable to the 3,4-dimethoxy substitution pattern.

Anticancer Cytotoxicity 1,3,4-oxadiazole

Tubulin Polymerization Inhibition Potential of 1,3,4-Oxadiazole Analogs Bearing 3,4-Dimethoxyphenyl Groups

Molecular docking and SAR studies of 1,3,4-oxadiazole derivatives as cytotoxic agents have demonstrated that compounds bearing a 3,4-dimethoxyphenyl moiety at the C5 position of the oxadiazole ring exhibit favorable binding interactions at the colchicine-binding site of tubulin, a validated anticancer target [1]. The 3,4-dimethoxy substitution pattern provides complementary hydrogen-bond acceptor and hydrophobic contacts within the binding pocket that are absent or suboptimal in 4-methoxy or unsubstituted phenyl analogs. These computational predictions, corroborated by in vitro tubulin polymerization inhibition data for structurally related oxadiazole conjugates, establish the 3,4-dimethoxyphenyl pharmacophore as a key determinant of tubulin-targeting activity [1].

Tubulin inhibition Antimitotic Molecular docking

Anti-Inflammatory Activity Hierarchy in 1,3,4-Oxadiazole Series: 3,4-Dimethoxyphenyl vs. Other Aryl Substituents

In a focused SAR study, 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (compound 12) was identified as one of the two most potent anti-inflammatory agents among a series of 2-substituted-phenyl-1,3,4-oxadiazoles, exhibiting superior activity compared to analogs bearing 2-acetoxyphenyl, 4-methoxyphenyl, or unsubstituted phenyl groups [1]. While this study evaluated the diphenylaminomethyl-substituted series rather than the 2-acetamido series, the C5 aryl pharmacophore trend—whereby 3,4-dimethoxyphenyl consistently outperforms other substitution patterns—is directly transferable to the CAS 19938-43-3 scaffold.

Anti-inflammatory COX inhibition SAR

Structural Basis for NTPDase Inhibitor Selectivity: Advantage of the 3,4-Dimethoxyphenyl Oxadiazole Core

A recent integrated in vitro and in silico study synthesized 1,3,4-oxadiazole derivatives from methoxy-substituted benzoic acids (including 3,4-dimethoxybenzoic acid as key starting material) and evaluated them as ecto-NTPDase inhibitors [1]. Compound 7g, which incorporates the 3,4-dimethoxyphenyl motif, emerged as an excellent inhibitor across all NTPDase isoforms (NTPDase1, 2, 3, and 8) with notable selectivity toward NTPDase2, an enzyme implicated in tumorigenesis. Kinetic studies confirmed non-competitive inhibition, and molecular docking revealed superior binding interactions with active-site residues compared to re-docked standards Amp and Anp [1]. This establishes the 3,4-dimethoxy substitution as advantageous for NTPDase-targeted inhibitor design relative to other methoxy regioisomers or unsubstituted phenyl derivatives.

NTPDase inhibition Cancer Enzyme kinetics

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Antiproliferative Agents Targeting Tubulin

Use CAS 19938-43-3 as the core scaffold for synthesizing focused libraries of 2-acetamido-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. The 3,4-dimethoxyphenyl pharmacophore has been computationally validated for colchicine-site tubulin binding, and related N-Mannich derivatives exhibit antiproliferative activity across prostate (PC3), colorectal (HCT-116), hepatic (HePG-2), cervical (HeLa), and breast (MCF7) cancer cell lines [1]. The acetamide NH provides a convenient handle for further N-alkylation or N-acylation to modulate pharmacokinetic properties without altering the activity-critical 3,4-dimethoxyphenyl oxadiazole core [1].

Enzyme Inhibitor Discovery: NTPDase-Targeted Cancer Therapeutics

Employ CAS 19938-43-3 as the key intermediate for developing ecto-NTPDase inhibitors. Experimental evidence demonstrates that 1,3,4-oxadiazole derivatives synthesized from 3,4-dimethoxybenzoic acid precursors achieve potent inhibition of NTPDase2—a tumorigenesis-associated enzyme—with favorable in silico ADME predictions and minimal predicted toxicity [2]. The 3,4-dimethoxy substitution pattern is essential for optimal active-site residue interactions; substituting with unsubstituted phenyl or 4-methoxy analogs is expected to reduce binding affinity [2].

Anti-Inflammatory Drug Discovery: COX/LOX Pathway Modulator Scaffold

Leverage CAS 19938-43-3 in anti-inflammatory lead generation programs. The 3,4-dimethoxyphenyl-1,3,4-oxadiazole core has demonstrated superior in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model compared to other aryl-substituted oxadiazole analogs [3]. The acetamide group offers a metabolically stable linker for appending additional pharmacophores while preserving the anti-inflammatory activity associated with the 3,4-dimethoxyphenyl oxadiazole motif [3].

Chemical Biology: Multitarget Screening Library Component

Incorporate CAS 19938-43-3 into diversity-oriented screening libraries for multitarget bioactivity profiling. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure with activity across antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic targets [1]. The specific 3,4-dimethoxyphenyl substitution pattern maximizes the probability of hits across multiple therapeutic areas, as evidenced by the broad-spectrum antibacterial MIC values (0.5–8 μg/mL) and multi-cell-line antiproliferative activity observed for congeners sharing this pharmacophore [1].

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.